
4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its pyrimidine ring, which is substituted with amino, hydrazinyl, phenyl, and carbonitrile groups. The unique structure of this compound makes it a valuable candidate for research in medicinal chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with substituted nitriles under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired pyrimidine derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for its application in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino and hydrazinyl groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonitrile group can be reduced to an amine or other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
- Oxidation products include oxo-pyrimidine derivatives.
- Reduction products include amine derivatives.
- Substitution products vary depending on the substituent introduced.
Applications De Recherche Scientifique
4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydrazinyl group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex. Additionally, the phenyl group can engage in π-π interactions with aromatic residues, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
2-Amino-4,6-diphenylpyrimidine: Similar structure but lacks the hydrazinyl and carbonitrile groups.
4-Amino-2-methyl-6-phenylpyrimidine: Contains a methyl group instead of a hydrazinyl group.
4-Amino-2-hydrazinyl-6-methylpyrimidine: Contains a methyl group instead of a phenyl group.
Uniqueness: 4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile is unique due to the presence of both hydrazinyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and interactions with various biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
89445-60-3 |
|---|---|
Formule moléculaire |
C11H10N6 |
Poids moléculaire |
226.24 g/mol |
Nom IUPAC |
4-amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H10N6/c12-6-8-9(7-4-2-1-3-5-7)15-11(17-14)16-10(8)13/h1-5H,14H2,(H3,13,15,16,17) |
Clé InChI |
HMANFBVYIACYFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)NN)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



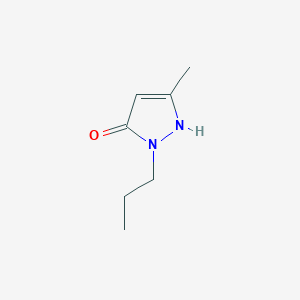
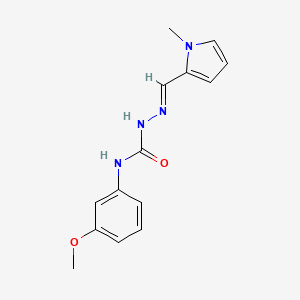





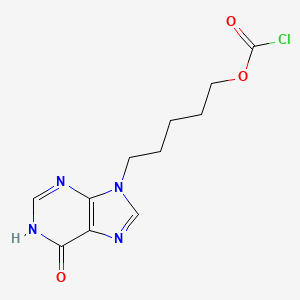
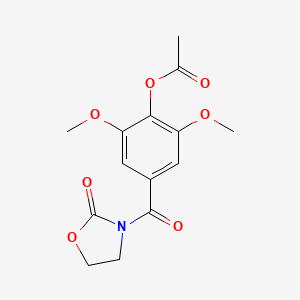

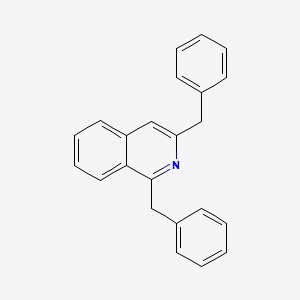

![4-({2-[2,2-Di(1h-indol-3-yl)ethyl]phenyl}amino)-2-methylidene-4-oxobutanoic acid](/img/structure/B12914704.png)
